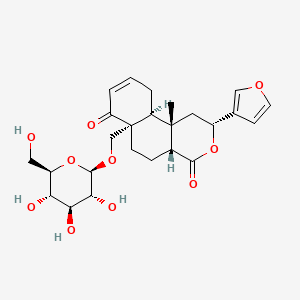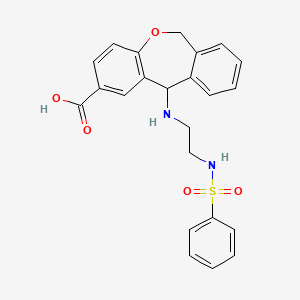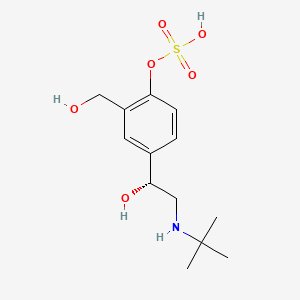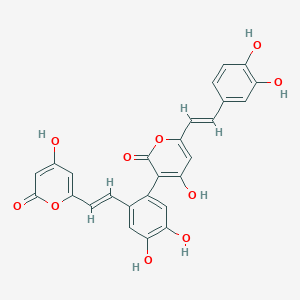
Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-( (3-Cloro-9-acridinil)tio)-1-(4-nitrofenil)etanona es un compuesto orgánico complejo que presenta tanto grupos funcionales acridina como nitrofenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-( (3-Cloro-9-acridinil)tio)-1-(4-nitrofenil)etanona generalmente implica reacciones orgánicas de varios pasos. Un enfoque común podría incluir:
Formación del derivado de acridina: Esto podría implicar la cloración de la acridina para introducir el grupo cloro.
Formación de tioéter: El derivado de acridina luego puede reaccionar con un compuesto de tiol para formar el enlace tioéter.
Acoplamiento con el grupo nitrofenilo: El paso final podría implicar el acoplamiento del tioéter con un derivado de nitrofenilo en condiciones específicas.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimizan el costo y el impacto ambiental. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-( (3-Cloro-9-acridinil)tio)-1-(4-nitrofenil)etanona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto podría oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción podrían usarse para eliminar el grupo nitro o para reducir otros grupos funcionales.
Sustitución: El grupo cloro en el anillo de acridina puede sustituirse con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Se pueden usar agentes reductores como borohidruro de sodio (NaBH4) o gas hidrógeno (H2) en presencia de un catalizador.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en condiciones básicas para sustituir el grupo cloro.
Productos principales
Los productos principales de estas reacciones dependerían de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir una cetona o un ácido carboxílico, mientras que la reducción podría producir una amina o un alcohol.
Aplicaciones Científicas De Investigación
Química: Como reactivo o intermedio en la síntesis orgánica.
Biología: Estudiada por su potencial actividad biológica, incluidas las propiedades antimicrobianas o anticancerígenas.
Medicina: Posible uso como candidato a fármaco o en el desarrollo de fármacos.
Industria: Podría utilizarse en el desarrollo de colorantes, pigmentos u otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-( (3-Cloro-9-acridinil)tio)-1-(4-nitrofenil)etanona dependería de su actividad biológica específica. En general, los compuestos con estructuras de acridina pueden intercalarse en el ADN, interrumpiendo los procesos de replicación y transcripción. El grupo nitrofenilo también podría contribuir a su actividad al participar en reacciones redox o interactuar con enzimas específicas.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de acridina: Compuestos como la naranja de acridina o la proflavina, que son conocidos por su actividad biológica.
Derivados de nitrofenilo: Compuestos como el 4-nitrofenol, que se utiliza en diversas aplicaciones químicas.
Singularidad
2-( (3-Cloro-9-acridinil)tio)-1-(4-nitrofenil)etanona es único debido a su combinación de grupos funcionales acridina y nitrofenilo, lo que podría conferir propiedades químicas y biológicas distintas en comparación con otros compuestos.
Propiedades
Número CAS |
134826-40-7 |
|---|---|
Fórmula molecular |
C21H13ClN2O3S |
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
2-(3-chloroacridin-9-yl)sulfanyl-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C21H13ClN2O3S/c22-14-7-10-17-19(11-14)23-18-4-2-1-3-16(18)21(17)28-12-20(25)13-5-8-15(9-6-13)24(26)27/h1-11H,12H2 |
Clave InChI |
HIKOIHVXZDVIKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


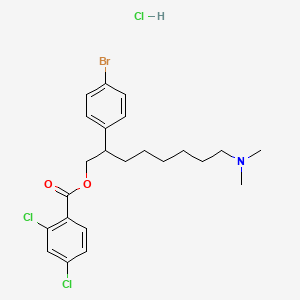
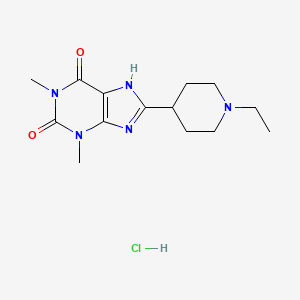
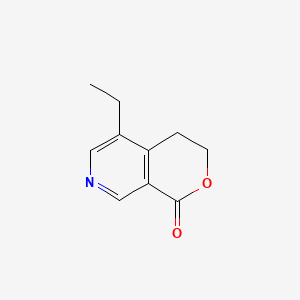
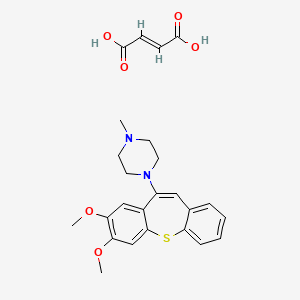

![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)

![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)
